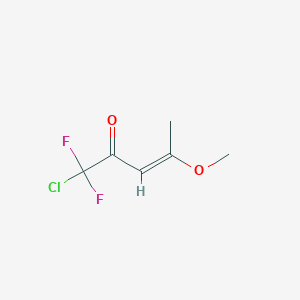
Ethyl 2-(cyclopentanecarbonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyclopentanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a butanoate moiety. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopentanecarbonyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting cyclopentanecarbonyl chloride with ethyl butanoate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Another method involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(cyclopentanecarbonyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves exchanging the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Applications De Recherche Scientifique
Ethyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentanecarbonyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Ethyl 2-(cyclopentanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Butanoate
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
ethyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-3-10(12(14)15-4-2)11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
YJWZDQCJUJMDIC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1CCCC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)



![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)




![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
